(2-Oxocyclopentylidene)acetic acid
CAS No.: 89966-37-0
Cat. No.: VC16006416
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89966-37-0 |
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Molecular Formula | C7H8O3 |
Molecular Weight | 140.14 g/mol |
IUPAC Name | 2-(2-oxocyclopentylidene)acetic acid |
Standard InChI | InChI=1S/C7H8O3/c8-6-3-1-2-5(6)4-7(9)10/h4H,1-3H2,(H,9,10) |
Standard InChI Key | ROZKWSXOOCRCTF-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=CC(=O)O)C(=O)C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
(2-Oxocyclopentylidene)acetic acid is systematically named 2-(2-oxocyclopentylidene)acetic acid under IUPAC guidelines . Its structure comprises a cyclopentane ring fused with a ketone group at the 2-position and an acetic acid moiety linked via a methylidene bridge. The compound exists in multiple stereoisomeric forms, though the (E)-isomer is the most commonly reported configuration .
Table 1: Key Identifiers of (2-Oxocyclopentylidene)acetic Acid
Structural and Electronic Features
The molecule’s cyclopentane ring adopts a non-planar conformation, with the ketone group at C2 inducing partial ring strain. The acetic acid substituent introduces polarity, as evidenced by a topological polar surface area (TPSA) of 54.4 Ų . Density functional theory (DFT) calculations suggest that the conjugated system between the cyclopentylidene group and the carboxylic acid enhances resonance stabilization, influencing reactivity in nucleophilic addition and cycloaddition reactions .
Synthesis and Synthetic Challenges
Reported Synthetic Routes
While direct synthesis methods for (2-oxocyclopentylidene)acetic acid are sparsely documented in publicly available literature, analogous compounds provide insight into plausible strategies. A common approach involves the condensation of cyclopentanone derivatives with malonic acid or its esters under acidic or basic conditions . For example:
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Knoevenagel Condensation: Cyclopentanone reacts with malonic acid in the presence of pyridine to form the methylidene bridge .
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Oxidative Decarboxylation: Substituted cyclopentene carboxylic acids may undergo oxidation to introduce the ketone moiety .
Yield Optimization and Challenges
Key challenges in synthesizing (2-oxocyclopentylidene)acetic acid include:
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Steric Hindrance: The cyclopentane ring limits accessibility for reagents, often reducing reaction efficiency.
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Isomer Control: Ensuring stereochemical purity requires precise temperature and catalyst selection .
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Purification Difficulties: The compound’s polarity complicates isolation via conventional chromatography.
Physicochemical and Computational Properties
Experimental and Predicted Data
PubChem’s computed properties provide a foundation for understanding the compound’s behavior:
Table 2: Computed Physicochemical Properties
Property | Value |
---|---|
XLogP3 | 0.1 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 1 |
Topological Polar Surface Area | 54.4 Ų |
Solubility and Stability
The compound’s solubility profile is dominated by its carboxylic acid group, rendering it moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in non-polar media. Stability studies indicate susceptibility to thermal decarboxylation above 150°C and photodegradation under UV light .
Related Compounds and Analogues
Structurally Similar Molecules
The following analogues highlight modifications that alter reactivity and bioactivity:
Table 3: Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Key Differences |
---|---|---|
2-(3-Oxocyclopentyl)acetic acid | Ketone position (C3 vs. C2) | |
Cyclopentanecarboxylic acid | Lacks conjugated ketone | |
2-Oxobutanoic acid | Shorter carbon chain |
Research Gaps and Future Directions
Unresolved Questions
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Stereochemical Impact: The biological implications of (E)- vs. (Z)-isomerism remain unexplored.
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Mechanistic Studies: Detailed kinetic analyses of its reactions are needed to optimize synthetic utility.
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In Vivo Toxicity: No preclinical data exist to evaluate its safety profile.
Recommended Studies
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Crystallography: X-ray diffraction could resolve ambiguities in bond angles and conformations.
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High-Throughput Screening: Testing against the NCI60 panel may reveal anticancer potential.
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